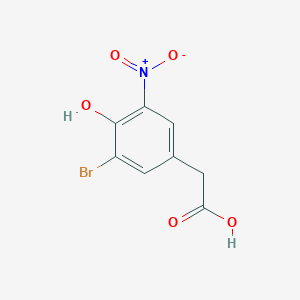![molecular formula C20H31N3O3S B2700888 1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea CAS No. 2380173-24-8](/img/structure/B2700888.png)
1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinylthianyl group, and a urea linkage
Preparation Methods
The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route may include the following steps:
Preparation of 4-Methoxyphenyl Ethylamine: This can be achieved through the reduction of 4-methoxyphenylacetonitrile using hydrogen gas in the presence of a palladium catalyst.
Synthesis of 4-Morpholin-4-ylthian-4-ylmethyl Chloride: This intermediate can be prepared by reacting morpholine with thionyl chloride.
Formation of the Urea Linkage: The final step involves the reaction of 4-methoxyphenyl ethylamine with 4-morpholin-4-ylthian-4-ylmethyl chloride in the presence of a base such as triethylamine to form the desired urea compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using reagents such as potassium permanganate.
Reduction: The urea linkage can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea involves its interaction with specific molecular targets. The methoxyphenyl group may allow it to bind to certain receptors, while the morpholinylthianyl group may enhance its solubility and bioavailability. The urea linkage may facilitate its interaction with enzymes and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
1-[2-(4-Methoxyphenyl)ethyl]-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea can be compared with similar compounds such as:
1-[2-(4-Hydroxyphenyl)ethyl]-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
1-[2-(4-Methoxyphenyl)ethyl]-3-[(4-piperidin-4-ylthian-4-yl)methyl]urea: This compound has a piperidinyl group instead of a morpholinyl group, which may affect its solubility and bioavailability.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-25-18-4-2-17(3-5-18)6-9-21-19(24)22-16-20(7-14-27-15-8-20)23-10-12-26-13-11-23/h2-5H,6-16H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGZZUVIFSIKDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2(CCSCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-methyl-1H-indol-5-yl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2700806.png)
![N-methyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B2700808.png)


![4-Cyclopropyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2700813.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2700815.png)

![N'-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)ethanediamide](/img/structure/B2700817.png)
![3-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazine-1-carbonyl]benzonitrile](/img/structure/B2700818.png)
![(1RS,2SR,4RS&,5SR&)-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B2700819.png)


![2-[3-(2-Fluoroethyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2700825.png)

